8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
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Overview
Description
8-(Benzylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane is a complex organic compound characterized by its unique pentacyclic structureIts structure consists of a benzylamino group attached to a highly strained pentacyclic framework, making it an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by [2+2] photo-cycloaddition and Huang-Minlon reduction . The optimal conditions for the Diels-Alder reaction include a reaction temperature of -11°C and a reaction time of 3 hours. For the [2+2] photo-cycloaddition, acetone is used as the solvent, with a raw materials concentration of 2 g/125 mL and a reaction time of 23 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar pentacyclic compounds often involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the benzylamino group and the strained pentacyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzylamino group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound, particularly targeting the carbonyl groups formed during oxidation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and the effects of substituents on reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for drug design and development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane involves its interaction with molecular targets through its benzylamino group and pentacyclic framework. The compound can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: This compound shares the same pentacyclic framework but lacks the benzylamino group, resulting in different reactivity and applications.
Endo-pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8-ol: Another similar compound, which includes a hydroxyl group instead of the benzylamino group, leading to distinct chemical properties and uses.
Uniqueness: 8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane is unique due to its benzylamino substitution, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other pentacyclic derivatives.
Properties
CAS No. |
136375-93-4 |
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Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N-benzylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C18H21N/c1-2-4-9(5-3-1)8-19-18-15-11-7-12-14-10(11)6-13(15)16(14)17(12)18/h1-5,10-19H,6-8H2 |
InChI Key |
ZWCQZHOWEDKJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)NCC6=CC=CC=C6 |
Origin of Product |
United States |
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